molecular formula C13H13NO5 B7842149 6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid CAS No. 91119-98-1

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid

Cat. No.: B7842149
CAS No.: 91119-98-1
M. Wt: 263.25 g/mol
InChI Key: GCDTUDIFXGRFCU-UHFFFAOYSA-N
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Description

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid is a complex organic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzoxazine precursor with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be explored to enhance the scalability of the process. Industrial production methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, while in materials science, it may participate in polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl acetic acid: Shares a similar core structure but differs in the substitution pattern.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another heterocyclic compound with different functional groups.

Uniqueness

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-7(13(17)18)14-10-5-9(8(2)15)3-4-11(10)19-6-12(14)16/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDTUDIFXGRFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)COC2=C1C=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919940
Record name 2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91119-98-1
Record name 4H-1,4-Benzoxazine-4-acetic acid, 6-acetyl-2,3-dihydro-alpha-methyl-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091119981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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